![molecular formula C17H14N4O3S B13988616 3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid CAS No. 67066-04-0](/img/structure/B13988616.png)
3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(3-anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)carbamoyl]acetic acid is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, making it an interesting subject for chemical research.
Métodos De Preparación
The synthesis of 2-[(E)-(3-anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)carbamoyl]acetic acid typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with aromatic aldehydes under acidic conditions. The resulting intermediate is then reacted with aniline and phenyl groups to form the final compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Análisis De Reacciones Químicas
2-[(E)-(3-anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)carbamoyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into a more saturated form, potentially altering its chemical properties.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens.
Aplicaciones Científicas De Investigación
2-[(E)-(3-anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)carbamoyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-[(E)-(3-anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)carbamoyl]acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modifying the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparación Con Compuestos Similares
Similar compounds to 2-[(E)-(3-anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)carbamoyl]acetic acid include other thiadiazole derivatives, such as:
- 2-[(E)-(3-anilino-4-methyl-1,2,4-thiadiazol-5-ylidene)carbamoyl]acetic acid
- 2-[(E)-(3-anilino-4-ethyl-1,2,4-thiadiazol-5-ylidene)carbamoyl]acetic acid These compounds share the thiadiazole ring but differ in their substituents, which can significantly impact their chemical properties and applications. The uniqueness of 2-[(E)-(3-anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)carbamoyl]acetic acid lies in its specific combination of aniline and phenyl groups, which confer distinct reactivity and potential uses.
Propiedades
Número CAS |
67066-04-0 |
|---|---|
Fórmula molecular |
C17H14N4O3S |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
3-[(3-anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid |
InChI |
InChI=1S/C17H14N4O3S/c22-14(11-15(23)24)19-17-21(13-9-5-2-6-10-13)16(20-25-17)18-12-7-3-1-4-8-12/h1-10H,11H2,(H,18,20)(H,23,24) |
Clave InChI |
VIOFCRNPODHVGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=NSC(=NC(=O)CC(=O)O)N2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide](/img/structure/B13988539.png)
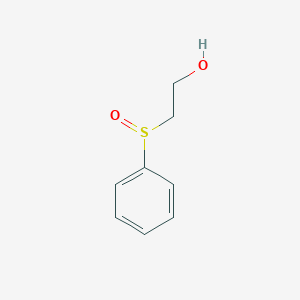
![1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)-](/img/structure/B13988548.png)
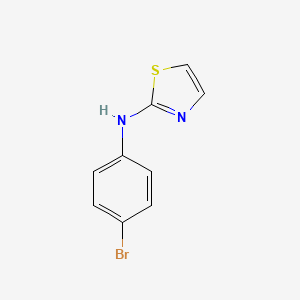
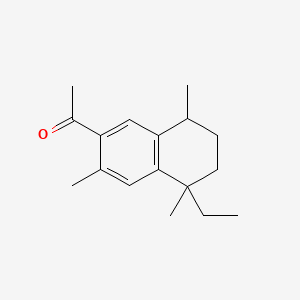
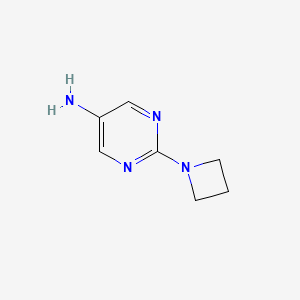
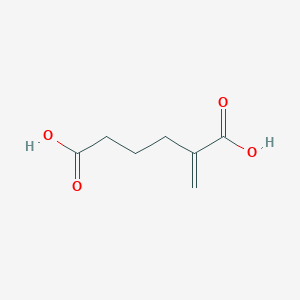
![tert-Butyl N-[2-[[5-methoxy-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-nitrophenyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B13988588.png)
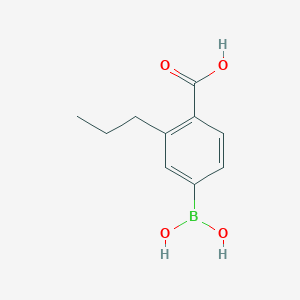
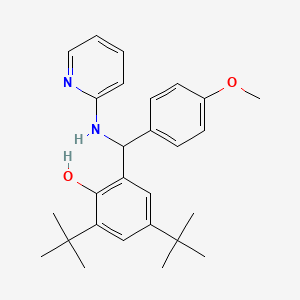
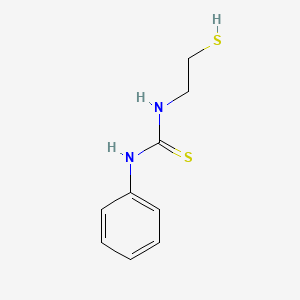
![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988599.png)
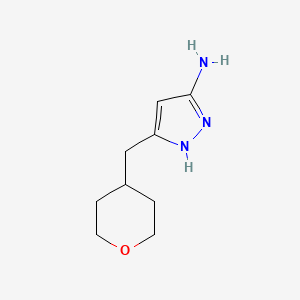
![1-Oxaspiro[4.5]decane](/img/structure/B13988614.png)
